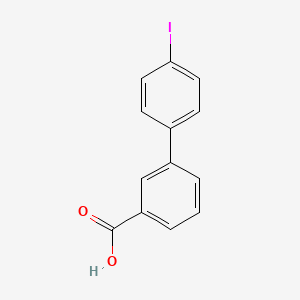

4'-Iodobiphenyl-3-carbonsäure

Übersicht

Beschreibung

4’-Iodobiphenyl-3-carboxylic acid, also known as 3-(4-iodophenyl)benzoic acid, is a chemical compound with the molecular formula C13H9IO2 . It is used in laboratory chemicals for scientific research and development .

Synthesis Analysis

A paper published in Angewandte Chemie International Edition discusses a Pd (II)-catalyzed tandem γ-methylene C−H arylation and lactonization of aliphatic acids enabled by a L,X-type CarboxPyridone ligand . This method allows for the synthesis of a wide range of γ-arylated γ-lactones in a single step from aliphatic acids in moderate to good yield .Molecular Structure Analysis

The molecular structure of 4’-Iodobiphenyl-3-carboxylic acid consists of 13 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Organische Synthese

4'-Iodobiphenyl-3-carbonsäure kann in der organischen Synthese verwendet werden . Carbonsäuren, wie z. B. This compound, sind vielseitige organische Verbindungen, die zur Gewinnung von kleinen Molekülen, Makromolekülen, synthetischen oder natürlichen Polymeren verwendet werden können . Sie können an verschiedenen organischen Reaktionen teilnehmen, wie z. B. Substitution, Eliminierung, Oxidation, Kupplung usw .

Nanotechnologie

Im Bereich der Nanotechnologie können Carbonsäuren, einschließlich this compound, als Oberflächenmodifikatoren verwendet werden, um die Dispersion und Einarbeitung von metallischen Nanopartikeln oder Kohlenstoffnanostrukturen zu fördern . Dies trägt zur Entwicklung neuer Nanomaterialien mit vielfältigen Anwendungen bei .

Polymere

Carbonsäuren finden Anwendung im Bereich der Polymere. Sie können als Monomere, Additive, Katalysatoren usw. verwendet werden . Die Carboxylgruppe in this compound kann mit anderen Verbindungen interagieren, um Polymere mit spezifischen Eigenschaften zu bilden .

Medizinische Chemie

In der medizinischen Chemie werden Carbonsäuren bei der Synthese von bioaktiven Zielmolekülen eingesetzt . Zum Beispiel zeigt γ-Ethyl-γ-Phenyl-Butyrolacton (EFBL) sowohl antikonvulsive als auch hypnotische Eigenschaften . Verschiedene Tulipalin-A-Derivate haben Antikrebswirkungen gezeigt .

Synthese von γ-Arylierten γ-Lactonen

This compound kann bei der Synthese von γ-arylierten γ-Lactonen verwendet werden . Eine breite Palette von γ-arylierten γ-Lactonen wird in einem einzigen Schritt aus aliphatischen Säuren in mäßiger bis guter Ausbeute synthetisiert . Es wird geschätzt, dass diese Lactone in fast einem Drittel der Naturstoffe und medizinisch aktiven Moleküle vorkommen .

Synthese von Disubstituierten Tetrahydrofuranen

Arylierte Lactone, die unter Verwendung von this compound synthetisiert wurden, können leicht in disubstituierte Tetrahydrofurane umgewandelt werden . Diese sind ein prominentes Gerüst unter bioaktiven Molekülen .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4’-Iodobiphenyl-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles. Additionally, the carboxylic acid group allows for interactions with enzymes involved in carboxylation and decarboxylation reactions. For instance, 4’-Iodobiphenyl-3-carboxylic acid can interact with carboxylase enzymes, facilitating the transfer of carboxyl groups to other substrates .

Cellular Effects

The effects of 4’-Iodobiphenyl-3-carboxylic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4’-Iodobiphenyl-3-carboxylic acid has been shown to modulate the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4’-Iodobiphenyl-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The iodine atom in the compound can form halogen bonds with amino acid residues in proteins, influencing their conformation and activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions with enzyme active sites, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression by altering the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Iodobiphenyl-3-carboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term exposure to 4’-Iodobiphenyl-3-carboxylic acid in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 4’-Iodobiphenyl-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 4’-Iodobiphenyl-3-carboxylic acid can induce toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage .

Metabolic Pathways

4’-Iodobiphenyl-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo metabolic transformations such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can affect the levels of metabolites and influence metabolic flux, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4’-Iodobiphenyl-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake into cells. Once inside, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of 4’-Iodobiphenyl-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4’-Iodobiphenyl-3-carboxylic acid may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification. This localization can influence the compound’s effects on cellular processes and its overall biochemical activity .

Eigenschaften

IUPAC Name |

3-(4-iodophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIVQLVJWMCPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567335 | |

| Record name | 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57498-62-1 | |

| Record name | 4'-Iodo[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B1628082.png)

![5-phenyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1628084.png)

![7-Nitro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B1628097.png)